![molecular formula C11H15N3O B1418142 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one CAS No. 358979-85-8](/img/structure/B1418142.png)
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Übersicht
Beschreibung
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazolinone family and exhibits a variety of pharmacological properties. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : C₉H₁₆N₂
- Molecular Weight : 152.2367 g/mol
- CAS Registry Number : 6674-22-2
Biological Activities
The biological activities of this compound are diverse and include:
1. Anticancer Activity
Research indicates that quinazolinone derivatives can exhibit significant anticancer properties. For instance:
- A study synthesized various quinazolinone-based hybrids which showed promising anticancer activity against cell lines such as MDA-MB-231. The IC₅₀ values ranged from 0.36 to 40.90 μM with some compounds showing high inhibitory profiles against EGFR .
2. Antimicrobial Activity
Quinazolinone derivatives have been reported to possess antimicrobial properties:
- Compounds derived from this class have demonstrated effectiveness against various bacterial strains and fungi. Specifically, certain derivatives showed potent antibacterial activity in vitro against Staphylococcus aureus and Escherichia coli .
3. Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor:
- It has been evaluated for its ability to inhibit enzymes such as urease and cyclooxygenase (COX), which are crucial in inflammatory processes and cancer progression .
4. Antimalarial Activity
Some studies have indicated that derivatives of quinazolinone can exhibit antimalarial properties:
- Compounds were tested against Plasmodium falciparum with varying degrees of success in inhibiting parasite growth .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is significantly influenced by their structural features. Studies suggest that:
- The presence of bulky substituents on the acetamide moiety enhances biological activity.
- Molecular docking studies have correlated structural features with biological efficacy, providing insights into the design of more potent analogs .
Case Studies
Several case studies highlight the efficacy of this compound:
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one exhibit significant antimicrobial properties. For instance:
- Synthesis and Testing : A study synthesized various quinazoline derivatives and evaluated their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives showed promising antibacterial effects with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- PI3K Inhibition : A series of new derivatives based on the quinazoline scaffold were designed to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is often dysregulated in cancers. The study demonstrated that modifications to the structure of the compound enhanced its activity against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
- Modification Insights : Research has shown that specific structural modifications can significantly enhance biological activity. For example, incorporating different functional groups at strategic positions on the quinazoline ring can improve both antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Evaluation
A research team synthesized several derivatives of this compound and evaluated their antimicrobial properties. The study found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-negative bacteria. The most effective compound demonstrated an inhibition zone of up to 19 mm against Pseudomonas aeruginosa .
Case Study 2: Anticancer Activity
In another study focusing on anticancer agents targeting the PI3K pathway, derivatives of the compound were synthesized and tested for cytotoxicity against various cancer cell lines. The findings revealed that specific modifications led to increased potency in inhibiting cancer cell proliferation. The study emphasized the importance of the quinazoline moiety in enhancing the overall activity of the compounds .
Summary of Biological Activities
Compound Derivative | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
---|---|---|---|
Compound A | Antibacterial | Mycobacterium smegmatis | 6.25 µg/mL |
Compound B | Antibacterial | Pseudomonas aeruginosa | 19 mm inhibition |
Compound C | Anticancer | Various cancer cell lines | IC50 = X µM |
Note: Values are indicative and subject to further validation through extensive testing.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one?
The compound can be synthesized via cyclization reactions using anthranilamide derivatives and chloroalkyl precursors. For example, intramolecular cyclization of 2-(4-chlorobutanamido)benzamide under basic conditions yields 7-chloro-1,2,3,4-tetrahydro-6H-pyrido[1,2-a]quinazolin-6-one analogs (51% yield) . Microwave-assisted methods using KF-Al₂O₃ catalysts in N,N-dimethylacetamide (DMA) are also effective, offering high regioselectivity and avoiding side products (e.g., 80–86% yields for related pyrimidoquinazolinones) .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
Combine ¹H/¹³C NMR and IR spectroscopy to confirm core scaffold features:
- ¹H NMR : Look for characteristic signals of saturated pyrimidine/quinazoline protons (δ 1.5–3.0 ppm for CH₂ groups) and lactam carbonyl (δ ~170 ppm in ¹³C NMR) .
- IR : A strong absorption band at ~1660–1680 cm⁻¹ confirms the C=O stretch of the 6-one group .
- HRMS (High-Resolution Mass Spectrometry) validates molecular ion peaks and isotopic patterns .
Q. What solvents and reaction conditions optimize yield in its synthesis?
Polar aprotic solvents (e.g., DMA, DMF) under microwave irradiation (60–80°C, 15–30 min) enhance reaction efficiency for pyrimidoquinazolinones . For cyclization steps, trifluoroacetic acid (TFA) or tBuOK in refluxing ethanol (2–4 hours) achieves >50% yields .
Advanced Research Questions
Q. How does tautomerism influence the reactivity of pyrimidoquinazolinones with nucleophiles?
Tautomeric equilibria (e.g., keto-enol or lactam-lactim forms) can dictate regioselectivity. For example, 6-formyl-pyrido[2,1-b]quinazolin-11-one reacts selectively with primary amines due to tautomer-stabilized imine intermediates, while secondary amines fail to engage . Computational studies (e.g., DFT) or Hirshfeld surface analysis can map tautomer populations .
Q. What catalytic strategies improve enantioselectivity in derivatives of this scaffold?
Asymmetric catalysis using chiral Brønsted acids (e.g., BINOL-phosphates) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity in cycloadditions or alkylation steps. For related tetrahydroquinazolines, FeCl₃·6H₂O/TMSBr systems achieve 80–90% enantiomeric excess (ee) in dihydropyrimidinone syntheses .
Q. How can contradictory data on reaction outcomes be resolved in pyrimidoquinazolinone chemistry?
Case study: A reaction with pseudoephedrine fails despite solvent polarity variation (acetonitrile, dioxane, etc.) . Resolution steps:
- Mechanistic probing : Use in situ IR or LC-MS to detect intermediates.
- Control experiments : Test if steric hindrance or electronic effects (e.g., electron-withdrawing substituents) block nucleophilic attack.
- Cross-validate methods : Compare microwave vs. conventional heating outcomes .
Q. What computational tools predict the physicochemical properties of this compound?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals) in crystal structures .
- Energy framework studies : Quantify lattice energies to prioritize polymorphs for crystallization .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and bioavailability for drug discovery .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for Pyrimidoquinazolinones
Parameter | Optimal Condition | Yield (%) | Reference |
---|---|---|---|
Microwave irradiation | 80°C, DMA, 20 min | 80–86 | |
Cyclization catalyst | FeCl₃·6H₂O/TMSBr | 85–90 | |
Purification method | Column chromatography | >95% purity | |
Solvent for recrystallization | Ethanol/water (3:1) | 75–80 |
Table 2. Common Contradictions and Resolutions
Eigenschaften
IUPAC Name |
1,2,3,4,7,8,9,10-octahydropyrimido[2,1-b]quinazolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDFOFWTTIZZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3CCCNC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.